6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE
Description
Historical Context and Evolution of Quinoline (B57606) Research
The journey of quinoline research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A pivotal moment in its history was the isolation of the quinoline alkaloid quinine (B1679958) from the bark of the Cinchona tree in 1820, which became a crucial treatment for malaria. nih.govresearchgate.net This discovery spurred further investigation into quinoline-based compounds, leading to the synthesis of numerous derivatives with a wide array of applications. nih.gov
The development of synthetic methods, such as the Skraup synthesis, Combes quinoline synthesis, and the Doebner-von Miller reaction, further propelled the field, allowing for the creation of a diverse range of functionalized quinolines. nih.govwikipedia.org Over the decades, research has expanded from its initial focus on antimalarial agents to exploring the potential of quinoline derivatives in various therapeutic areas, including cancer, bacterial infections, and inflammation. nih.govnih.gov This evolution reflects the enduring importance of the quinoline scaffold in the quest for new and effective chemical entities.
Quinoline as a Privileged Pharmacophore in Medicinal Chemistry
The term "privileged pharmacophore" refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. Quinoline fits this description perfectly. nih.govnih.govrsc.org Its rigid, bicyclic structure provides a versatile scaffold that can be readily modified with various functional groups to modulate its biological activity. nih.gov
The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. nih.gov The diverse pharmacological activities exhibited by quinoline derivatives, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, underscore its status as a privileged scaffold in medicinal chemistry. nih.govnih.govrsc.org Numerous approved drugs, such as chloroquine (B1663885), topotecan, and ciprofloxacin, contain the quinoline motif, further solidifying its importance in pharmaceutical research. nih.gov
Overview of Functionalized Quinoline Motifs in Research
The functionalization of the quinoline ring at various positions has been a key strategy in the development of new therapeutic agents. nih.gov Researchers have extensively explored the introduction of different substituents to enhance the biological activity and selectivity of quinoline derivatives.
Some common functionalization strategies include:
Substitution at the 4-position: This has been particularly important in the development of antimalarial drugs like chloroquine and amodiaquine. globalresearchonline.net
Introduction of amino groups: Aminoquinolines have shown a broad spectrum of biological activities.
Halogenation: The incorporation of halogen atoms can significantly influence the electronic properties and bioavailability of the molecule.
Fusion with other heterocyclic rings: Creating hybrid molecules by fusing the quinoline scaffold with other pharmacophores has led to compounds with enhanced or novel activities. acs.org
Research Rationale for 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE
The specific compound, this compound, is a functionalized quinoline derivative. While extensive research on this exact molecule is not widely published in top-tier journals, its structure suggests a rationale for its synthesis and potential investigation in academic research. The rationale is based on the known activities of related nitro- and amino-substituted quinolines.
The presence of the nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the quinoline ring system. Nitroaromatic compounds are known to have a range of biological activities. The methylamino and methyl groups at positions 6 and 7, respectively, are electron-donating groups that can also influence the molecule's properties and interactions.
The specific substitution pattern of this compound suggests a deliberate design to explore the structure-activity relationships of polysubstituted quinolines. Research into such compounds could be aimed at discovering new molecules with potential applications in areas where quinoline derivatives have already shown promise.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 83407-41-4 | scbt.com |
| Molecular Formula | C₁₁H₁₁N₃O₂ | scbt.com |
| Molecular Weight | 217.22 g/mol | scbt.com |
Structure
2D Structure
Properties
IUPAC Name |
N,7-dimethyl-5-nitroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKNHMEWSMOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398749 | |
| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83407-41-4 | |
| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Synthetic Transformations Involving 6 Methylamino 7 Methyl 5 Nitroquinoline Precursors and Derivatives
Reaction Mechanism Elucidation in Quinoline (B57606) Synthesis
The construction of the quinoline scaffold can be achieved through various named reactions, each with its own mechanistic nuances. The Skraup-Doebner-Miller reaction, a classic method, involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. For instance, the synthesis of 7-methyl-8-nitroquinoline, a related nitroquinoline, can be achieved from m-toluidine (B57737) through a Skraup synthesis, which is then followed by nitration. brieflands.com The mechanism of the Skraup synthesis is believed to proceed through the dehydration of glycerol (B35011) to acrolein, followed by a Michael-type addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. brieflands.com
Another widely used method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net This reaction is often catalyzed by acids or bases and provides a direct route to substituted quinolines. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline system.
More contemporary methods often employ transition metal catalysis. For example, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a versatile route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org The proposed mechanism likely involves oxidative addition of the palladium catalyst to the C-I bond, followed by carbopalladation of the alkyne, and subsequent reductive elimination to form the quinoline ring and regenerate the catalyst.
The Combes quinoline synthesis is another important method that involves the acid-catalyzed reaction of anilines with β-diketones. Mechanistic studies, including kinetic analysis and examination of substituent effects, have provided strong support for the proposed pathway which involves the formation of a β-amino enone intermediate that subsequently cyclizes and dehydrates. researchgate.net
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful tool for the functionalization of electron-deficient aromatic rings, such as nitroquinolines. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, which is a significant departure from classical nucleophilic aromatic substitution (SNAr) that requires a leaving group. nih.gov
The mechanism of the VNS reaction involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. organic-chemistry.orgnih.gov In the context of nitroquinolines, the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack. The nucleophile adds to a carbon atom bearing a hydrogen, forming a σ-complex (a Meisenheimer-type adduct). organic-chemistry.orgnih.gov This initial addition is often directed to the positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be
The key step in the VNS mechanism is the subsequent base-induced β-elimination of the leaving group from the σ-adduct. nih.gov This elimination step restores the aromaticity of the quinoline ring and results in the net substitution of a hydrogen atom. organic-chemistry.org The choice of base and solvent is crucial for the success of the reaction, as it influences both the initial deprotonation of the nucleophile precursor and the final elimination step. organic-chemistry.org
For nitroquinolines, VNS reactions have been shown to be highly regioselective. For example, in 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351), the reaction often occurs preferentially at the position "ortho" to the nitro group (i.e., at C-6 and C-7, respectively). kuleuven.be This regioselectivity can be influenced by steric effects and the electronic nature of other substituents on the quinoline ring. acs.org It is important to note that VNS can sometimes compete with SNAr if a suitable leaving group, such as a halogen, is present on the ring. nih.gov
Oxidative Coupling and Functionalization Mechanisms in Quinoline Synthesis
Oxidative coupling and functionalization reactions represent a modern and efficient approach to quinoline synthesis, often proceeding through C-H activation pathways. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical route to complex quinoline derivatives.
Transition metal catalysts, particularly those based on palladium, copper, rhodium, and cobalt, are frequently employed to facilitate these transformations. mdpi.comrsc.org For instance, the palladium-catalyzed aerobic oxidative coupling of anilines with olefins can lead to the formation of quinolines. mdpi.com A plausible mechanism involves the coordination of the olefin to the palladium center, followed by a nucleophilic attack from the aniline. Subsequent β-hydride elimination and oxidative aromatization, often with the assistance of an external oxidant like molecular oxygen, yield the final quinoline product. mdpi.com
Copper-catalyzed oxidative dehydrogenation is another powerful strategy. For example, the reaction of 2-aminobenzyl alcohol with ketones can be catalyzed by copper-based systems to produce quinolines. researchgate.net The proposed mechanism involves the initial oxidation of the alcohol to the corresponding aldehyde. This is followed by a condensation reaction with the ketone to form an α,β-unsaturated imine, which then undergoes intramolecular cyclization and subsequent oxidation to afford the quinoline. researchgate.net
Metal-free oxidative approaches have also been developed. The use of iodine as a catalyst or mediator in the presence of an oxidant like DMSO can promote the cyclization and aromatization of appropriate precursors to form quinolines. organic-chemistry.orgnih.gov For example, a reaction between methyl ketones, arylamines, and styrenes mediated by molecular iodine can yield substituted quinolines through a proposed self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism. organic-chemistry.org
The regioselectivity of these oxidative functionalization reactions is often controlled by the directing ability of substituents on the quinoline precursor. For instance, in quinoline N-oxides, the N-oxide group can act as a directing group, facilitating C-H activation at the C2 or C8 positions. rsc.orgnih.gov
Impact of Reaction Conditions on Pathway Selectivity and Yield in Quinoline Synthesis
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of the metal center and its associated ligands can dramatically influence the reaction pathway. For example, in the synthesis of pyrazolo[4,3-f]quinolines, screening of various Lewis acid catalysts like Yb(OTf)₃, La(OTf)₃, and Sc(OTf)₃ revealed that Sc(OTf)₃ provided the best yield for the desired intramolecular Diels-Alder reaction. mdpi.com Similarly, in a zirconocene-catalyzed synthesis of quinolines, the use of different Brønsted acid ligands showed that amino acids were more beneficial for the reaction compared to carboxylic or sulfonic acids. rsc.org
Solvent and Base Effects: The polarity and coordinating ability of the solvent can have a profound impact on reaction rates and selectivity. In the VNS of nitroarenes, the use of a t-BuOK/THF base/solvent system can lead to selective ortho-substitution due to the formation of tight ion pairs between the carbanion and the potassium cation, which is attracted to the nitro group. kuleuven.be In contrast, protic solvents like ethanol (B145695) can be detrimental in some reactions, potentially by complexing with the catalyst and inhibiting its activity. rsc.org The choice of base is also critical; in VNS reactions, a strong base is required for both the initial deprotonation and the final elimination step, and using at least two equivalents is often optimal. organic-chemistry.org
Temperature and Reaction Time: Temperature can influence the kinetic versus thermodynamic control of a reaction. In some cases, higher temperatures are required to overcome activation barriers, while in others, milder conditions are necessary to prevent side reactions or decomposition of sensitive intermediates. For instance, the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline is preferably run at 95-100°C for 1-2 hours to maximize the yields of both isomers. google.com Microwave irradiation has also been employed to significantly reduce reaction times and, in some cases, improve yields. mdpi.com
Effect of Oxidants: In oxidative coupling reactions, the choice and amount of the oxidant are crucial. In an iodine-mediated desulfurative cyclization to form quinolines, the absence of an oxidant led to the formation of a significant amount of a 1,5-benzothiazepine (B1259763) byproduct. The addition of a catalytic amount of iodine shifted the selectivity towards the desired quinoline product. rsc.org
The following table summarizes the impact of various reaction conditions on the synthesis of quinoline derivatives based on reported research findings.
| Reaction Parameter | Effect on Selectivity and Yield | Reference(s) |
| Catalyst | The choice of metal and ligand can significantly alter the reaction pathway and efficiency. For example, Sc(OTf)₃ was found to be the optimal Lewis acid catalyst for a specific intramolecular Diels-Alder reaction to form a pyrazolo[4,3-f]quinoline. | mdpi.com |
| Ligand | In a zirconocene-catalyzed quinoline synthesis, amino acid ligands provided better results than carboxylic or sulfonic acid ligands. | rsc.org |
| Solvent | The t-BuOK/THF system in VNS reactions promotes ortho-substitution. Protic solvents like ethanol can inhibit certain catalytic reactions. | kuleuven.bersc.org |
| Base | In VNS reactions, at least two equivalents of a strong base are optimal for both deprotonation and elimination steps. | organic-chemistry.org |
| Temperature | Nitration of quinoline is optimized at 95-100°C to maximize the yield of 5- and 8-nitro isomers. | google.com |
| Reaction Time | Microwave irradiation can significantly reduce reaction times in some quinoline syntheses. | mdpi.com |
| Substituents | Electron-withdrawing groups on aniline can improve yields in some quinoline syntheses. Steric hindrance can block the elimination step in VNS reactions. | researchgate.netacs.org |
| Oxidant | The presence and amount of an oxidant can control the product distribution in oxidative cyclizations. | rsc.org |
Advanced Spectroscopic and Spectrometric Characterization in Research of 6 Methylamino 7 Methyl 5 Nitroquinoline and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline (B57606) derivatives. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC) provide detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity between them.
In the study of 6-methylamino-7-methyl-5-nitroquinoline, 1H NMR spectroscopy allows for the precise assignment of protons on the quinoline core and the methyl and amino substituents. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitro group (electron-withdrawing) and the methylamino and methyl groups (electron-donating), as well as by their positions on the quinoline ring. The coupling constants (J) between adjacent protons help to establish their relative positions. For instance, the protons on the heterocyclic part of the quinoline ring typically appear in a distinct region of the spectrum from those on the benzene (B151609) ring.
13C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are also highly sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon in the molecule, including the quaternary carbons which are not observed in 1H NMR.
Beyond simple structural assignment, NMR is a powerful quantitative method for determining the ratio of isomers in a mixture. ox.ac.uk In synthetic procedures that may yield multiple isomeric products, integrating the signals corresponding to unique protons of each isomer in the 1H NMR spectrum allows for a direct and accurate calculation of their relative abundance. magritek.com This is crucial for assessing the selectivity of a reaction and for purifying the desired isomer. For example, if a synthesis were to produce both this compound and its isomer 7-methylamino-6-methyl-5-nitroquinoline, specific, well-resolved signals for the N-methyl or C-methyl groups of each isomer could be used to quantify their ratio. nih.gov
Interactive Table 1: Representative 1H and 13C NMR Chemical Shift Data for this compound (Note: These are predicted values based on known substituent effects on the quinoline scaffold and data from related structures. Actual experimental values may vary.)
| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | 8.7 - 8.9 | 148 - 152 |
| H-3 | 7.4 - 7.6 | 121 - 124 |
| H-4 | 8.5 - 8.7 | 135 - 139 |
| C-4a | - | 128 - 132 |
| C-5 (NO₂) | - | 145 - 149 |
| C-6 (NHCH₃) | - | 140 - 144 |
| C-7 (CH₃) | - | 125 - 129 |
| H-8 | 7.6 - 7.8 | 127 - 131 |
| C-8a | - | 147 - 151 |
| 6-NH | 5.0 - 6.0 (broad) | - |
| 6-NHCH₃ | 3.0 - 3.2 | 30 - 33 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of synthesized compounds, as well as to assess their purity. For this compound (molecular formula C₁₁H₁₁N₃O₂), high-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, typically to within a few parts per million of its theoretical value (217.0851). nih.govscbt.com This provides strong evidence for the correct elemental formula, distinguishing it from other compounds with the same nominal mass.
Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the quinoline derivatives for MS analysis. The resulting mass spectrum will prominently feature the protonated molecule [M+H]⁺ at m/z 218.0929.
Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting the molecular ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. nih.gov For instance, the loss of neutral fragments such as NO₂ (46 Da), CH₃ (15 Da), or combinations thereof from the parent ion can help to confirm the presence and location of these functional groups.
Furthermore, coupling mass spectrometry with a chromatographic separation method, such as liquid chromatography (LC-MS), is a powerful approach for purity assessment. nih.gov This technique separates the target compound from any impurities, starting materials, or isomeric byproducts before they enter the mass spectrometer, allowing for the individual identification and quantification of each component in a mixture. nih.gov
Interactive Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Theoretical Monoisotopic Mass | 217.0851 Da | Calculation |
| Expected [M+H]⁺ ion (HRMS) | m/z 218.0929 | ESI-TOF |
| Expected [M]⁺˙ ion (EI) | m/z 217 | GC-MS |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a characteristic "fingerprint" and are highly useful for identifying the functional groups present in a sample. uobasrah.edu.iq
For this compound, IR spectroscopy can readily confirm the presence of its key functional moieties. The nitro group (NO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations. The N-H bond of the secondary amine gives rise to a distinct stretching band, while C-H stretches from the aromatic ring and the methyl groups are also clearly visible. The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, which is unique to its specific structure.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For example, the symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental bands observed in both IR and Raman spectra. nih.gov
Interactive Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (R₂N-H) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Quinoline Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2850 - 3000 | Medium |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1570 | Strong |
| C=C and C=N Stretches | Aromatic Ring | 1450 - 1620 | Medium-Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1335 - 1390 | Strong |
X-ray Diffraction for Solid-State Structural Elucidation of Quinoline Derivatives
While NMR and MS provide data on connectivity and composition, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides atomic-resolution data, including exact bond lengths, bond angles, and torsional angles. mdpi.com
For quinoline derivatives, X-ray crystallography can unequivocally establish the substitution pattern on the ring system, confirming the positions of the methylamino, methyl, and nitro groups in this compound. researchgate.net It also reveals the planarity of the quinoline ring and the orientation of the substituents relative to it.
Crucially, this method elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. acs.org In the case of the target compound, hydrogen bonds would be expected between the amine proton (donor) and a nitro oxygen or the quinoline nitrogen of an adjacent molecule (acceptor). Additionally, the planar aromatic quinoline systems can stack on top of each other, an interaction that plays a significant role in the stability of the crystal lattice. acs.orguncw.edu Understanding these solid-state interactions is vital, as they can influence physical properties like melting point, solubility, and solid-state stability.
Addressing Discrepancies in Spectroscopic Data for Quinoline Isomers
The synthesis of substituted quinolines can often result in the formation of a mixture of isomers, making the unambiguous identification of the target molecule essential. Spectroscopic techniques are the primary means of distinguishing these closely related compounds. nih.gov
Discrepancies between expected and observed spectroscopic data often signal the presence of an unexpected isomer. For example, the nitration of a substituted quinoline can occur at multiple positions, leading to different nitro-isomers. Each isomer will present a unique spectroscopic fingerprint.
NMR Spectroscopy: 1H and 13C chemical shifts are highly sensitive to the electronic environment. Moving a substituent, such as the nitro group, will significantly alter the chemical shifts of nearby protons and carbons. tsijournals.com Furthermore, the pattern of spin-spin coupling between protons (coupling constants) is dictated by their through-bond proximity, and a different substitution pattern will lead to a completely different set of coupling patterns in the 1H NMR spectrum. uncw.edu
Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be distinct. nih.gov The proximity of different functional groups in one isomer versus another can enable or disable specific fragmentation pathways, leading to different relative abundances of product ions. This allows for the differentiation of isomers even when they are co-eluting in an LC-MS analysis.
By carefully analyzing a full suite of spectroscopic data (NMR, MS, IR) and comparing it with data from known compounds or theoretical predictions, researchers can confidently resolve structural ambiguities and confirm the identity of the desired quinoline isomer, such as this compound. nih.govnih.gov
Structure Activity Relationship Sar Studies and Molecular Design in Quinoline Derivatives
Influence of Substituent Position on Biological Activity
The position of substituents on the quinoline (B57606) core is a determining factor in the biological efficacy of its derivatives. Even minor positional changes of a functional group can lead to significant variations in activity. For instance, the cytotoxic effects of quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells are highly dependent on the functional groups attached to the quinoline structure. brieflands.com
A study comparing a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) with their nitrated derivatives demonstrated this principle. Nitration resulted in a product with a nitro group at the 8-position (7-methyl-8-nitro-quinoline), which exhibited greater cytotoxicity than the original methylquinoline mixture. brieflands.com This highlights that the relative positions of the methyl and nitro groups are crucial for the observed biological effect.
In the context of antimalarial aminoquinolines, the presence of a chloro group at the 7-position of the 4-aminoquinoline (B48711) ring is a strict requirement for the inhibition of β-hematin formation, a critical process for the malaria parasite's survival. nih.gov This specific substitution pattern underscores the importance of substituent placement for achieving a targeted therapeutic action. Similarly, studies on other quinoline derivatives, such as 6-bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines, indicating that the 5- and 6-positions are also key sites for modification. nih.gov
Cytotoxicity of Substituted Quinoline Derivatives Against Caco-2 Cell Line
This table summarizes the in vitro cytotoxicity (IC50) of various quinoline derivatives, demonstrating the influence of different substituents on their activity against the Caco-2 human colorectal adenocarcinoma cell line.
| Compound | Substituents | IC50 (µM) brieflands.com |
|---|---|---|
| Mixture (A + B) | 7-Methylquinoline & 5-Methylquinoline | 2.62 |
| Compound C | 7-Methyl-8-nitro-quinoline | 1.87 |
| Compound D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 |
| Compound E | 8-Nitro-7-quinolinecarbaldehyde | 0.53 |
| Compound F | 8-Amino-7-quinolinecarbaldehyde | 1.14 |
Role of the Nitro Group in Modulating Biological Activity
The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic properties of the quinoline ring. nih.govmdpi.com This strong electron-withdrawing effect, which deactivates the aromatic ring through resonance, can enhance interactions with biological targets and is often crucial for the compound's activity. nih.govnih.gov The nitro group can be considered both a pharmacophore and, in some cases, a toxicophore, as its presence can trigger redox reactions within cells, leading to toxicity for microorganisms and cancer cells. mdpi.comresearchgate.net
The presence of a nitro group is essential for the antibacterial activity of many compounds. nih.gov In quinoline derivatives, the introduction of a nitro group has been shown to increase cytotoxicity. brieflands.com For example, 7-methyl-8-nitro-quinoline is more toxic to Caco-2 cancer cells than its non-nitrated precursor. brieflands.com Further oxidation of a substituent on this nitro-quinoline to create 8-nitro-7-quinolinecarbaldehyde resulted in an even greater increase in cytotoxicity, demonstrating a synergistic effect between the nitro group and other functionalities. brieflands.com
Research has also highlighted the potential of other nitroquinolines, such as 6-bromo-5-nitroquinoline, which shows promising antiproliferative and apoptotic activity against cancer cells. nih.gov In biological systems, the nitro group can undergo enzymatic reduction to form nitroso and hydroxylamine (B1172632) intermediates, which can lead to the compound's biological effects. nih.gov This capacity for bioreduction is a key aspect of the mode of action for many nitro-aromatic drugs.
Impact of Amino and Methylamino Substituents on Activity Profiles
Amino and substituted amino groups are pivotal in defining the biological profiles of quinoline derivatives. In the realm of antimalarial drugs, a basic amino side chain attached to the 4-aminoquinoline nucleus is considered essential for potent activity. nih.gov While the 4-aminoquinoline part of the molecule is responsible for complexing with the parasite's target (ferriprotoporphyrin IX), the side chain is thought to be required for drug accumulation in the parasite's food vacuole. nih.gov
The nature of the substitution on the amino group also matters. The conversion of a nitro group to an amino group can significantly alter biological activity. In one study, the reduction of the highly cytotoxic 8-nitro-7-quinolinecarbaldehyde to 8-amino-7-quinolinecarbaldehyde led to a decrease in cytotoxicity, indicating that while the amino group is key for certain activities, the nitro group was more effective for this specific cytotoxic effect. brieflands.com
Development of Quinoline-Based Hybrids and Conjugates
A prominent strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are linked together to create a single chemical entity with potentially enhanced or dual-action activity. The quinoline scaffold is an excellent platform for developing such hybrids.
Researchers have synthesized a variety of quinoline-based hybrids with potent biological activities:
Antileishmanial Hybrids : A series of (Z)-5-((Z)-benzylidine)-2-(quinolin-3-ylimino)thiazolidin-4-ones were synthesized as inhibitors of Methionine aminopeptidase (B13392206) 1 from Leishmania donovani. One compound from this series proved to be a novel and potent inhibitor of the parasite's enzyme. nih.gov
Antimalarial Hybrids : The 4-aminoquinoline core has been conjugated with various other active moieties.
Ferrocene (B1249389) Conjugates : 4-aminoquinoline compounds conjugated to a ferrocene group were active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov
Cinnamoyl Hybrids : Hybrid compounds linking a 4-amino-7-chloroquinoline and a cinnamoyl scaffold via an alkylamine chain showed high activity against erythrocytic P. falciparum parasites. nih.gov
Pyrimidine Hybrids : 4-aminoquinoline-pyrimidine hybrids displayed excellent in vitro antiplasmodial activities, showing significantly higher potency against resistant strains compared to chloroquine (B1663885) itself. nih.gov
This molecular hybridization approach can lead to compounds with improved efficacy and can help overcome drug resistance mechanisms. nih.gov
Strategies for Enhancing Biological Potency and Selectivity of Quinoline Derivatives
Enhancing the biological potency and target selectivity of quinoline derivatives is a primary goal of medicinal chemistry. Several key strategies have emerged from extensive SAR studies:
Strategic Functionalization : The introduction of specific functional groups at optimal positions on the quinoline ring is the most fundamental strategy. As discussed, the placement of nitro, amino, and halogen groups can drastically alter activity. brieflands.comnih.govnih.gov
Bioisosteric Replacement : Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) can help to fine-tune activity and improve pharmacokinetic properties. For example, exploring different halogen substitutions at key positions could optimize activity.
Molecular Hybridization : As detailed in the previous section, creating hybrid compounds by linking a quinoline scaffold to another pharmacophore is a powerful method to increase potency, introduce dual-action mechanisms, and overcome drug resistance. nih.gov
Targeted Covalent Inhibition : Designing molecules that can form a covalent bond with their biological target can lead to irreversible inhibition and prolonged duration of action. This often involves incorporating a reactive "warhead" into the molecule.
Improving Selectivity : A crucial aspect of drug design is ensuring the compound acts on the intended target (e.g., a parasitic enzyme) with minimal effect on host targets (e.g., human enzymes). The development of a quinoline-based hybrid that showed nearly 20-fold less potency for the human MetAP1 enzyme compared to the Leishmania enzyme is a prime example of achieving enhanced selectivity through rational design. nih.gov Molecular modeling and docking studies can provide a structural basis for understanding and improving these interactions, guiding the synthesis of more potent and selective inhibitors. nih.gov
By systematically applying these strategies, researchers can continue to develop novel quinoline derivatives with superior therapeutic profiles.
Future Research Directions and Therapeutic Advancement Potential of 6 Methylamino 7 Methyl 5 Nitroquinoline
Rational Drug Design Approaches Utilizing the 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE Scaffold
The quinoline (B57606) ring system is a versatile and privileged scaffold in drug discovery, forming the foundation for numerous approved therapeutic agents. nih.gov The specific chemical architecture of this compound, with its distinct substituents, provides a valuable starting point for rational drug design aimed at developing new and improved therapeutic agents.
A primary focus of rational drug design would be comprehensive Structure-Activity Relationship (SAR) studies . This involves the systematic modification of the functional groups on the quinoline core to understand their influence on biological activity. Key areas for modification include:
Position 6 (Methylamino group): Altering the length of the alkyl chain, introducing cyclic amines, or converting it to an amide could probe the steric and electronic requirements of the target binding site.
Position 7 (Methyl group): Replacing the methyl group with various substituents such as halogens, alkoxy groups, or other small alkyl groups can influence the compound's lipophilicity and interaction with target proteins. nih.gov
Position 5 (Nitro group): The electron-withdrawing nitro group is a critical feature that can be essential for biological activity. However, it can also be associated with toxicity. Bioisosteric replacement with other electron-withdrawing groups like a cyano or sulfonyl group could maintain or enhance activity while potentially mitigating undesirable effects.
Computational modeling plays a crucial role in modern drug design. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can predict the biological activity of virtual compounds before they are synthesized, saving significant time and resources. researchgate.net For instance, docking studies could simulate how different analogs of this compound bind to a specific protein target, guiding the design of more potent inhibitors.
| Modification Site | Potential Modifications | Rationale for Modification |
| 6-Methylamino | Variation of alkyl chain, introduction of cyclic amines | To explore the steric and electronic requirements of the target's binding pocket. |
| 7-Methyl | Substitution with halogens, alkoxy groups | To probe interactions with the target protein and modify physicochemical properties. |
| 5-Nitro | Bioisosteric replacement with cyano, sulfonyl groups | To maintain electron-withdrawing properties while potentially reducing off-target toxicity. |
Exploration of Novel Synthetic Pathways for Derivatization
The ability to synthesize a wide variety of derivatives is fundamental to exploring the therapeutic potential of the this compound scaffold. While traditional methods for quinoline synthesis like the Skraup and Friedländer reactions are well-established, modern synthetic organic chemistry offers more efficient and versatile approaches. researchgate.net
Future research will likely focus on the application of transition-metal catalyzed cross-coupling reactions . Methods such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a vast array of chemical groups onto the quinoline core, enabling the rapid generation of diverse compound libraries.
Another promising avenue is C-H bond activation . This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Developing C-H activation strategies for the this compound scaffold would provide a highly efficient and atom-economical way to create novel analogs. miragenews.com
Furthermore, the adoption of enabling technologies such as microwave-assisted synthesis and flow chemistry can significantly accelerate the drug discovery process. nih.gov Microwave synthesis can dramatically reduce reaction times, while flow chemistry allows for the continuous and controlled production of compounds, facilitating rapid optimization and scale-up.
Advanced Mechanistic Elucidation of Biological Actions of this compound
A thorough understanding of how this compound exerts its biological effects at the molecular level is critical for its therapeutic development. Advanced techniques can be employed to identify its cellular targets and unravel its mechanism of action.
Target identification is a key first step. Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be used to identify the specific proteins that the compound interacts with in a complex biological sample. Once potential targets are identified, they can be validated using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to confirm their role in the compound's observed effects.
"Omics" technologies provide a global view of the cellular response to a compound. Transcriptomics (measuring changes in RNA levels), proteomics (protein levels), and metabolomics (metabolite levels) can reveal which cellular pathways are perturbed by this compound, offering clues to its mechanism. For example, amino-quinoline derivatives have been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) in cancer cells. nih.gov
Should a specific protein target be validated, structural biology techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This provides a detailed atomic-level picture of the interaction, which is invaluable for guiding further structure-based drug design efforts.
Development of Targeted Therapies and Precision Medicine Applications Based on Quinoline Frameworks
The quinoline scaffold is a prominent feature in many targeted therapies, particularly in the fields of oncology and infectious diseases. nih.gov The development of this compound and its derivatives could follow a similar path, leading to precision medicine applications.
In oncology , many quinoline-based drugs function as kinase inhibitors. nih.gov If this compound is found to inhibit a specific kinase that drives the growth of a particular cancer, it could be developed as a targeted therapy. A precision medicine approach would then involve screening patients for the presence of this specific kinase to identify those who are most likely to respond to the treatment. The quinoline-based drug cabozantinib, for example, is a selective inhibitor of non-specific tyrosine kinases used in cancer therapy. nih.gov
The quinoline core is also central to many antiparasitic and antimicrobial drugs , with a long history of use in antimalarials like chloroquine (B1663885) and mefloquine. nih.gov The presence of the 5-nitro group in the this compound scaffold is a feature found in some antimicrobial agents, suggesting potential applications in treating infectious diseases.
| Therapeutic Area | Potential Application | Precision Medicine Strategy |
| Oncology | Kinase Inhibition | Patient selection based on specific kinase mutations or expression levels. |
| Infectious Diseases | Antimalarial, Antibacterial | Identification of susceptible pathogen strains and resistance markers. |
| Anti-inflammatory | Inhibition of inflammatory pathways | Targeting specific inflammatory mediators or cell types. |
Collaborative Research and Interdisciplinary Studies in Quinoline Chemistry
Advancing the therapeutic potential of this compound will necessitate a collaborative and interdisciplinary research effort. The complexity of modern drug discovery and development requires expertise from a wide range of scientific disciplines.
Academia-industry partnerships are vital for translating basic scientific discoveries into clinical applications. Academic labs often excel at early-stage discovery and mechanistic studies, while pharmaceutical companies have the resources and expertise for preclinical and clinical development.
The integration of computational and experimental sciences is also crucial. A continuous feedback loop between computational chemists who design and model new compounds and medicinal chemists who synthesize and test them can significantly streamline the drug discovery process.
Finally, embracing open science initiatives , such as data sharing and collaborative platforms, can accelerate progress across the entire field of quinoline chemistry. By working together, researchers can more effectively tackle the challenges of developing new medicines and ultimately bring novel therapies to patients in need.
Q & A
Q. What are the established synthetic routes for 6-methylamino-7-methyl-5-nitroquinoline?
Answer: The compound is synthesized via nitration of 6-methylquinoline derivatives using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled temperatures (typically 0–50°C). Key steps include:
- Nitration : Introduction of the nitro group at the 5-position.
- Methylamination : Substitution at the 6-position using methylamine derivatives.
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Product |
|---|---|---|
| Nitration | H₂SO₄, HNO₃, 40°C | 6-Methyl-5-nitroquinoline |
| Reduction | H₂, Pd/C, ethanol | 6-Methyl-5-aminoquinoline |
| Methylamination | CH₃NH₂, K₂CO₃, DMF | Target compound |
Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions .
Q. How is the compound characterized structurally?
Answer: Use a combination of:
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
Answer: Contradictions often arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and rule out residual solvents.
- Assay Conditions : Standardize protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity).
- Structural Analogues : Compare with derivatives like 6-chloro-5-nitroquinoline () to isolate substituent-specific effects .
Q. Methodological Recommendation :
- Perform dose-response curves across multiple cell lines (e.g., HEK293 for toxicity, S. aureus for antimicrobial activity) .
Q. How to optimize reaction yields for nitro group introduction?
Answer: Nitration efficiency depends on:
- Acid Ratio : H₂SO₄:HNO₃ (3:1 v/v) minimizes byproducts.
- Temperature Control : Maintain <50°C to prevent decomposition.
- Stepwise Addition : Add HNO₃ dropwise to avoid exothermic runaway (critical in Skraup-type reactions, as noted in ) .
Case Study :
A 15% yield increase was achieved by pre-cooling the nitration mixture to 0°C and using a stirring rate of 500 rpm .
Q. How to design derivatives for enhanced bioactivity?
Answer: Focus on modifying:
Q. What mechanistic insights exist for nucleophilic substitution at the 7-methyl position?
Answer:
- Kinetic Studies : Second-order kinetics suggest an SₙAr (nucleophilic aromatic substitution) mechanism.
- Isotopic Labeling : Use ¹⁵N-labeled methylamine to track substitution pathways.
- Computational Modeling : DFT calculations predict activation energies for substituent exchange (e.g., -NHCH₃ vs. -OCH₃) .
Q. How to address solubility challenges in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer.
- Prodrug Design : Synthesize phosphate esters (e.g., ’s acrylamide derivatives) for improved aqueous solubility .
Preclinical Research Guidelines
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies ().
- In-Vitro Focus : Use cell lines like HepG2 for toxicity screening; avoid in vivo testing unless explicitly permitted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
